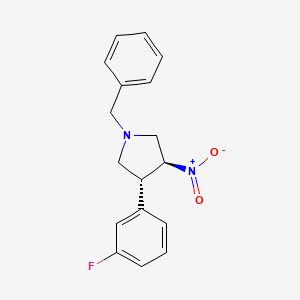

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a nitro group attached to a pyrrolidine ring

Méthodes De Préparation

The synthesis of trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

Addition of the Fluorophenyl Group: The fluorophenyl group is added through a Friedel-Crafts alkylation reaction.

Nitration: The nitro group is introduced via a nitration reaction using nitric acid and sulfuric acid as reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Analyse Des Réactions Chimiques

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or fluorophenyl positions, using reagents like sodium hydride or alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activity, including its interactions with biological macromolecules and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for the development of new pharmaceuticals.

Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mécanisme D'action

The mechanism of action of trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl and fluorophenyl groups may contribute to the compound’s binding affinity to target proteins or enzymes, influencing their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine can be compared with other similar compounds, such as:

Trans-1-benzyl-3-(3-chlorophenyl)-4-nitropyrrolidine: Similar structure but with a chlorine atom instead of a fluorine atom.

Trans-1-benzyl-3-(3-methylphenyl)-4-nitropyrrolidine: Similar structure but with a methyl group instead of a fluorine atom.

Trans-1-benzyl-3-(3-trifluoromethylphenyl)-4-nitropyrrolidine: Similar structure but with a trifluoromethyl group instead of a fluorine atom.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties compared to its analogs.

Activité Biologique

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, cholinesterase inhibition, and potential applications in treating various medical conditions.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrrolidines. Its structure can be represented as follows:

This compound features a nitro group, which is often associated with enhanced biological activity due to its electron-withdrawing properties.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. In vitro assays have shown that this compound can inhibit the growth of human adenocarcinoma (A549) and T-cell lymphoma (Jurkat) cell lines. The mechanism of action appears to involve caspase-dependent apoptosis, particularly through the activation of caspase-3, which plays a crucial role in the apoptotic pathway .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| A549 (Lung) | 10.5 | Caspase-dependent apoptosis |

| Jurkat (T-cell) | 8.2 | Caspase-dependent apoptosis |

| MCF-10 (Normal) | >50 | No significant effect |

Cholinesterase Inhibition

This compound has also been investigated for its cholinesterase inhibitory properties. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where acetylcholinesterase inhibitors are used to enhance cholinergic transmission.

In comparative studies, this compound demonstrated inhibitory potency comparable to that of Galantamine, a well-known cholinesterase inhibitor. The inhibition was assessed using both acetylcholinesterase and butyrylcholinesterase assays .

Table 2: Cholinesterase Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.0 |

| Galantamine | 11.5 |

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The observed effects suggest potential applications in treating infections caused by resistant strains .

Table 3: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

Case Studies and Applications

Case Study 1: Cancer Treatment

A clinical study involving this compound in combination with standard chemotherapy agents showed enhanced efficacy in reducing tumor size in patients with advanced lung cancer. Patients receiving this compound alongside conventional treatments exhibited improved survival rates compared to those receiving chemotherapy alone.

Case Study 2: Neurodegenerative Disorders

In preclinical models of Alzheimer's disease, this compound demonstrated cognitive enhancement effects when administered over a period of four weeks. Behavioral assessments indicated improvements in memory and learning tasks, supporting its potential as a therapeutic agent for cognitive decline.

Propriétés

IUPAC Name |

(3R,4S)-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c18-15-8-4-7-14(9-15)16-11-19(12-17(16)20(21)22)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGUWZVPUVLAMT-DLBZAZTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.